1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative characterized by:
- A methyl-substituted imidazo[2,1-f]purine-dione core.
- A phenethylpiperazine ethyl chain at the 8-position.
The phenethylpiperazine moiety distinguishes it from halogenated arylpiperazine analogs, which are well-documented for their receptor affinity and pharmacokinetic properties .
Propriétés
IUPAC Name |
4,7,8-trimethyl-6-[2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O2/c1-17-18(2)31-20-21(27(3)24(33)26-22(20)32)25-23(31)30(17)16-15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8H,9-16H2,1-3H3,(H,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDULNJCMAOORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CCC5=CC=CC=C5)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Variations and Receptor Affinity
Key structural differences among analogs lie in the piperazine substituents and methyl group positioning, which critically influence receptor binding and functional activity.
Table 1: Structural and Pharmacological Comparison of Imidazo-Purine-Dione Derivatives
Functional and Pharmacokinetic Profiles
- Receptor Selectivity: Fluorinated derivatives (e.g., AZ-853, AZ-861, 3i) exhibit nanomolar affinity for 5-HT1A/5-HT7 receptors due to electron-withdrawing halogen groups enhancing receptor interactions . The target compound’s phenethyl group may reduce 5-HT7 affinity compared to fluorinated analogs but improve lipophilicity for brain penetration .
- Phosphodiesterase (PDE) Inhibition : Most imidazo-purine-diones show weak PDE4B/PDE10A inhibition (IC50 > 10 µM), suggesting serotonin receptor modulation is their primary mechanism .
- Metabolic Stability : Fluorinated derivatives (e.g., 3i) display moderate metabolic stability in human liver microsomes (HLM), while phenethyl-substituted compounds may exhibit altered clearance due to increased lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
